Propionylmaridomycin

Description

Properties

CAS No. |

35775-65-6 |

|---|---|

Molecular Formula |

C46H75NO17 |

Molecular Weight |

914.1 g/mol |

IUPAC Name |

[6-[4-(dimethylamino)-5-hydroxy-6-[[(14E)-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7,13-di(propanoyloxy)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C46H75NO17/c1-13-34(49)60-30-15-16-31-32(59-31)21-26(6)56-37(52)22-33(61-35(50)14-2)43(55-12)42(29(17-18-48)20-25(30)5)64-45-40(53)39(47(10)11)41(27(7)58-45)63-38-23-46(9,54)44(28(8)57-38)62-36(51)19-24(3)4/h15-16,18,24-33,38-45,53-54H,13-14,17,19-23H2,1-12H3/b16-15+ |

InChI Key |

YOEZGCFEDPFSHG-FOCLMDBBSA-N |

Isomeric SMILES |

CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC(=O)CC)C |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC(=O)CC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

maridomycin 9-propanoate propionylmaridomycin |

Origin of Product |

United States |

Foundational & Exploratory

Propionylmaridomycin: A Technical Guide on its Discovery, Origin, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the macrolide antibiotic, propionylmaridomycin. It details its discovery as a semi-synthetic derivative of maridomycin, originating from the fermentation of Streptomyces hygroscopicus. The document elucidates its mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. Furthermore, it presents its antibacterial spectrum, with a focus on Gram-positive bacteria, and summarizes its pharmacokinetic profile. Key experimental methodologies for its evaluation are described, and logical workflows and biological pathways are visualized to offer a comprehensive understanding for research and development professionals.

Discovery and Origin

This compound is a semi-synthetic 16-membered macrolide antibiotic. It is a derivative of maridomycin, a natural product complex produced by the fermentation of the actinomycete Streptomyces hygroscopicus (strain no. B-5050). The development of this compound was driven by the need to improve upon the properties of the parent maridomycin compounds. Through chemical modification, specifically the propionylation at the 9-position of the macrolactone ring, researchers were able to enhance the in vivo efficacy and pharmacokinetic properties of the antibiotic. This strategic chemical derivatization of a natural product scaffold represents a classic approach in drug discovery to optimize lead compounds.

Figure 1: Discovery and development workflow of this compound.

Biosynthesis of the Maridomycin Scaffold

The core structure of this compound is derived from maridomycin, a polyketide. The biosynthesis of such 16-membered macrolide lactone rings in Streptomyces is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex. The synthesis initiates with a starter unit, typically a short-chain acyl-CoA, and proceeds with the sequential addition of extender units, such as methylmalonyl-CoA and malonyl-CoA. The growing polyketide chain undergoes various modifications, including reduction, dehydration, and enoylreduction, at each extension cycle, which are catalyzed by specific domains within the PKS modules. The final polyketide chain is cyclized to form the macrolactone ring. Subsequent post-PKS modifications, such as glycosylation and hydroxylation, lead to the final maridomycin structure.

Figure 2: Generalized biosynthesis pathway for the 16-membered macrolide core.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center and the entrance to the nascent peptide exit tunnel. This binding event physically obstructs the elongation of the polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. The consequence is the cessation of protein synthesis, which ultimately results in the inhibition of bacterial growth (bacteriostatic effect).

Figure 3: Signaling pathway of this compound's mechanism of action.

Antibacterial Spectrum

This compound is primarily active against Gram-positive bacteria. It also shows activity against some Gram-negative cocci and other specific pathogens. A significant feature is its activity against strains of Staphylococcus aureus that are resistant to other macrolides like erythromycin.

Table 1: Representative In Vitro Antibacterial Activity of this compound (MIC, µg/mL) (Note: These values are illustrative and compiled from descriptive literature. Actual values may vary between studies and strains.)

| Bacterial Species | Representative MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.1 - 0.8 |

| Staphylococcus aureus (MRSA) | 0.2 - 1.6 |

| Streptococcus pyogenes | 0.05 - 0.4 |

| Streptococcus pneumoniae | 0.05 - 0.4 |

| Neisseria gonorrhoeae | 0.2 - 1.0 |

| Vibrio cholerae | 0.8 - 3.1 |

Pharmacokinetics

Studies in animal models, such as rats, have shown that this compound is absorbed from the gastrointestinal tract and distributed to various tissues. The highest concentrations are typically found in the liver, kidney, and lung, with poor penetration into the brain. The drug is metabolized into several components, some of which retain biological activity. The primary route of excretion is through the feces, which includes unabsorbed drug and biliary-excreted metabolites.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Note: These are representative parameters based on qualitative descriptions from preclinical studies.)

| Parameter | Value (Units) | Description |

| Time to Peak Concentration (Tmax) | 1 - 2 (hours) | Time to reach maximum plasma concentration after oral administration. |

| Bioavailability (F) | Moderate (%) | The fraction of the administered dose that reaches systemic circulation. |

| Volume of Distribution (Vd) | High (L/kg) | Indicates extensive tissue distribution. |

| Major Metabolite | 4''-depropionyl-9-propionylmaridomycin | An active metabolite found in plasma, tissues, and urine. |

| Primary Route of Excretion | Fecal | Primarily eliminated through feces. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

-

Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic solution in CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy in a Murine Sepsis Model

This protocol describes a general method for evaluating the protective effect of this compound in a mouse model of systemic infection.

-

Animal Acclimatization: Acclimate mice (e.g., BALB/c, female, 6-8 weeks old) for at least 7 days before the experiment.

-

Infection: Induce systemic infection by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus) suspended in saline or mucin to enhance virulence.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound orally or via another appropriate route at various dose levels to different groups of mice. Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

-

Monitoring: Observe the mice for a defined period (e.g., 7-14 days) and record mortality daily.

-

Data Analysis: Calculate the survival rate for each treatment group. The efficacy of the antibiotic is often expressed as the dose that protects 50% of the animals from death (ED50).

Conclusion

This compound is a noteworthy example of a semi-synthetic antibiotic derived from a natural product. Its discovery and development highlight the importance of chemical modification to enhance the therapeutic potential of microbial metabolites. With its potent activity against Gram-positive pathogens, including some resistant strains, and favorable pharmacokinetic properties demonstrated in preclinical studies, this compound represents a valuable member of the macrolide class of antibiotics. The technical information and methodologies presented in this guide provide a foundation for further research and development in the field of antibacterial drug discovery.

Propionylmaridomycin: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a semi-synthetic macrolide antibiotic derived from maridomycin, a natural product of Streptomyces hygroscopicus. As a member of the 16-membered ring macrolide class, it exhibits potent activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended to support research and development in the field of antibacterial agents.

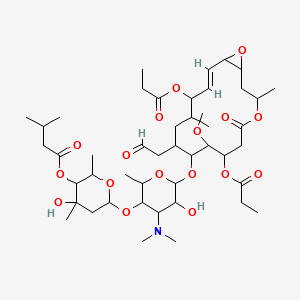

Chemical Structure and Properties

This compound is characterized by a large lactone ring to which two deoxy sugars, L-mycarose and D-mycaminose, are attached. The propionyl group is esterified at the 9-position of the aglycone.

Chemical Structure:

Image Source: PubChem CID 6445431

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C46H75NO17 | PubChem[1] |

| Molecular Weight | 914.1 g/mol | PubChem[1] |

| Canonical SMILES | CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC(=O)CC)C | PubChem[1] |

| InChI Key | YOEZGCFEDPFSHG-FOCLMDBBSA-N | PubChem[1] |

| XlogP3-AA (Predicted) | 3.3 | PubChem[1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S ribosomal subunit .

The mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA of the large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).

-

Inhibition of Polypeptide Elongation: This binding physically obstructs the passage of the growing polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.

-

Termination of Protein Synthesis: The disruption of polypeptide elongation ultimately halts protein synthesis, which is essential for bacterial growth and replication, resulting in a bacteriostatic effect.

The following diagram illustrates the general mechanism of action for macrolide antibiotics, including this compound.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

This section details key experimental methodologies for evaluating the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (broth with inoculum, no antibiotic)

-

Negative control (broth only)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate wells using the sterile broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

In Vivo Efficacy Testing in a Murine Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. A common model is the systemic infection model in mice.

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing of this compound.

Materials and Methods:

-

Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

-

Bacterial Strain: A virulent strain of a target bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae).

-

Infection: Bacteria are grown to a logarithmic phase, washed, and diluted in a suitable medium (e.g., saline or PBS). A specific inoculum size (e.g., 10^7 CFU) is administered to the mice, typically via intraperitoneal injection.

-

Treatment Groups:

-

Vehicle control (receiving the same solvent as the antibiotic)

-

This compound at various dose levels (e.g., 10, 25, 50 mg/kg)

-

-

Drug Administration: this compound is administered at a specified time post-infection (e.g., 1 hour) and may be given as a single dose or multiple doses over a period of time. The route of administration can be oral, subcutaneous, or intravenous, depending on the study's objective.

-

Monitoring and Endpoints: Animals are monitored for signs of illness and survival over a defined period (e.g., 7 days). The primary endpoint is often the survival rate. Secondary endpoints can include the determination of bacterial load in blood, spleen, or other target organs at a specific time point post-treatment.

Conclusion

This compound is a potent macrolide antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. This guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies used to assess its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial therapies. Further research to fully elucidate its physicochemical properties and to explore its potential against a broader spectrum of bacterial pathogens is warranted.

References

Propionylmaridomycin's Mechanism of Action on Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylmaridomycin, a semi-synthetic 16-membered macrolide antibiotic, exhibits potent activity against a range of gram-positive bacteria, including strains resistant to other macrolide antibiotics such as erythromycin. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 50S ribosomal subunit, which sterically obstructs the nascent peptide exit tunnel and interferes with polypeptide chain elongation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Introduction

The rise of antibiotic-resistant gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Macrolide antibiotics have long been a cornerstone in the treatment of infections caused by these organisms. This compound, a derivative of maridomycin, has demonstrated efficacy against gram-positive cocci, including erythromycin-resistant strains[1]. Understanding the precise molecular mechanisms underpinning its antibacterial activity is crucial for its optimal use and for the development of next-generation antibiotics that can circumvent existing resistance mechanisms. This guide synthesizes the current knowledge on this compound's mode of action, with a focus on its interaction with the bacterial ribosome.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound has been evaluated against a variety of gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against several clinically relevant gram-positive species.

| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus | 209-P | Susceptible to Erythromycin | 0.78 |

| Staphylococcus aureus | MS9385 | Resistant to Erythromycin | 1.56 |

| Staphylococcus aureus | MS9612 | Resistant to Erythromycin | 1.56 |

| Streptococcus pyogenes | C-203 | Not specified | 0.1 |

| Streptococcus pneumoniae | Type I | Not specified | 0.05 |

| Streptococcus pneumoniae | Type II | Not specified | 0.05 |

| Streptococcus pneumoniae | Type III | Not specified | 0.1 |

Data sourced from Kondo et al., 1973[1]

Core Mechanism of Action: Inhibition of Protein Synthesis

Like other macrolide antibiotics, this compound's primary target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit.

Binding to the 50S Ribosomal Subunit

This compound binds with high affinity to the 23S rRNA component of the 50S subunit, in a region near the peptidyl transferase center (PTC) and within the nascent peptide exit tunnel (NPET)[2][3][4]. This binding is reversible. The binding site is located deep within the ribosome structure, at a strategic position to interfere with the passage of the newly synthesized polypeptide chain.

Figure 1: Overview of this compound's primary target.

Interference with Polypeptide Elongation

The binding of this compound within the NPET creates a steric blockade. This obstruction physically hinders the progression of the elongating polypeptide chain. For certain nascent peptides, this blockage can lead to premature dissociation of the peptidyl-tRNA from the ribosome, thereby terminating protein synthesis. The inhibitory effect of macrolides can be context-dependent, with the amino acid sequence of the nascent peptide influencing the degree of inhibition.

Potential Effects on Peptidyl Transferase Activity

Some 16-membered macrolides, particularly those with a disaccharide side chain, can extend towards the PTC and more directly inhibit the peptidyl transferase reaction. While the primary mechanism for this compound is considered to be the obstruction of the exit tunnel, its structural similarity to other 16-membered macrolides suggests a potential secondary effect on peptide bond formation cannot be entirely ruled out.

Figure 2: Logical flow of this compound's inhibitory action.

Cross-Resistance

Studies have shown cross-resistance between this compound, josamycin, and kitasamycin. Strains resistant to josamycin and kitasamycin are also resistant to this compound. This strongly suggests a shared or highly similar binding site and mechanism of action among these 16-membered macrolides. Notably, this compound is active against some staphylococcal strains that are highly resistant to 14-membered macrolides like erythromycin.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

-

Figure 3: Workflow for determining Minimum Inhibitory Concentration.

Ribosome Binding Assay

This protocol describes a representative filter-binding assay using a radiolabeled macrolide.

-

Preparation of Ribosomes:

-

Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through differential centrifugation and sucrose gradient ultracentrifugation.

-

Determine the concentration of the purified ribosomes spectrophotometrically.

-

-

Binding Reaction:

-

Prepare a reaction mixture containing a fixed concentration of purified 70S ribosomes in a binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT).

-

Add varying concentrations of radiolabeled this compound (e.g., [3H]-propionylmaridomycin). For competition assays, add a fixed concentration of radiolabeled macrolide and varying concentrations of unlabeled this compound.

-

Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-bound ligand will be retained on the filter, while the free ligand will pass through.

-

Wash the filter with cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with a suitable scintillation cocktail.

-

Quantify the amount of radioactivity on the filter using a scintillation counter.

-

The amount of bound ligand can be calculated and used to determine binding parameters such as the dissociation constant (Kd).

-

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a cell-free transcription-translation assay.

-

Preparation of Cell-Free Extract:

-

Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for transcription and translation.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid such as [35S]-methionine), and an energy source (ATP and GTP).

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation to occur.

-

-

Measurement of Protein Synthesis:

-

Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the newly synthesized proteins).

-

Collect the precipitated protein on a filter.

-

Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter.

-

Alternatively, if a reporter enzyme is used, measure its activity (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

-

Determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).

-

Conclusion

This compound is a potent inhibitor of protein synthesis in gram-positive bacteria. Its mechanism of action is consistent with that of other 16-membered macrolide antibiotics, involving binding to the 50S ribosomal subunit and subsequent obstruction of the nascent peptide exit tunnel. This leads to an effective halt in polypeptide chain elongation. Its activity against erythromycin-resistant staphylococci highlights its clinical potential. Further high-resolution structural studies of this compound in complex with the ribosome would provide more precise insights into its specific molecular interactions and could aid in the rational design of novel macrolide antibiotics to combat the growing threat of antibiotic resistance.

References

- 1. Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

Propionylmaridomycin: A Technical Guide to its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylmaridomycin, a derivative of the macrolide antibiotic maridomycin, exhibits a notable antibacterial profile, primarily against Gram-positive organisms. This technical guide provides a comprehensive overview of its antibacterial spectrum, efficacy, and mechanism of action, drawing from available scientific literature. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding of this compound. While much of the foundational research on this compound dates to the 1970s, the information presented herein remains critical for evaluating its potential in a modern context.

Antibacterial Spectrum

This compound's antibacterial activity is concentrated against Gram-positive bacteria. It has also demonstrated some efficacy against Neisseria gonorrhoeae and Vibrio cholerae. A significant characteristic of this compound is its effectiveness against strains of Staphylococcus aureus that are resistant to other macrolides like erythromycin.[1] However, it is generally not effective against Gram-negative rods.[1] Cross-resistance has been observed with other macrolides such as josamycin and kitasamycin.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Smith | 0.20 | (Kondo et al., 1973) |

| Staphylococcus aureus | Terajima | 0.10 | (Kondo et al., 1973) |

| Staphylococcus aureus | 209-P | 0.10 | (Kondo et al., 1973) |

| Streptococcus pyogenes | C-203 | 0.05 | (Kondo et al., 1973) |

| Diplococcus pneumoniae | Type I | 0.05 | (Kondo et al., 1973) |

| Bacillus subtilis | ATCC 6633 | 0.05 | (Kondo et al., 1973) |

| Sarcina lutea | PCI 1001 | <0.01 | (Kondo et al., 1973) |

| Corynebacterium diphtheriae | 0.05 | (Kondo et al., 1973) | |

| Neisseria gonorrhoeae | 0.78 | (Kondo et al., 1973) | |

| Vibrio cholerae | 6.25 | (Kondo et al., 1973) | |

| Escherichia coli | >100 | (Kondo et al., 1973) | |

| Klebsiella pneumoniae | >100 | (Kondo et al., 1973) | |

| Pseudomonas aeruginosa | >100 | (Kondo et al., 1973) |

In Vivo Efficacy

Early studies in murine models of infection demonstrated the in vivo protective effects of this compound. In mice infected with Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae, orally administered this compound showed a protective effect comparable to other macrolide antibiotics.

Mechanism of Action

As a macrolide antibiotic, this compound is presumed to inhibit bacterial protein synthesis by binding to the large (50S) ribosomal subunit. This interaction occurs within the polypeptide exit tunnel, near the peptidyl transferase center (PTC). By binding to the 23S rRNA component of the 50S subunit, macrolides physically obstruct the passage of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA and termination of translation.

Visualizing the Mechanism of Action

Caption: General mechanism of macrolide action on the bacterial ribosome.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of compounds like this compound. These are based on current standards from the Clinical and Laboratory Standards Institute (CLSI) and general microbiology practices.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a concentration of 10 mg/mL.

- Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of working solutions.

2. Inoculum Preparation:

- From a pure, overnight culture of the test organism on an appropriate agar plate, select 3-5 isolated colonies.

- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

3. Assay Procedure:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solutions in CAMHB to achieve a final volume of 100 µL per well.

- Add 100 µL of the standardized bacterial inoculum to each well.

- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

- Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

- The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

- Prepare an inoculum suspension as described for the broth microdilution method (matching a 0.5 McFarland standard).

2. Inoculation of Agar Plate:

- Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

- Allow the plate to dry for 3-5 minutes before applying the disks.

3. Application of Antibiotic Disks:

- Prepare sterile 6-mm filter paper disks impregnated with a standardized amount of this compound.

- Aseptically place the disks onto the inoculated MHA surface, ensuring firm contact with the agar.

- Disks should be spaced far enough apart to prevent overlapping zones of inhibition.

4. Incubation:

- Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

- Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints (note: specific breakpoints for this compound are not currently defined by CLSI).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

Caption: Standard workflow for in vitro antimicrobial susceptibility testing.

Conclusion

This compound is a macrolide antibiotic with a significant historical record of activity against Gram-positive bacteria, including erythromycin-resistant staphylococci. While recent, comprehensive data on its antibacterial spectrum and mechanism are limited, the foundational knowledge provides a strong basis for its re-evaluation using modern techniques. The standardized protocols and workflows detailed in this guide offer a framework for conducting such contemporary studies, which are essential for fully understanding the potential of this compound as a therapeutic agent in the current landscape of antimicrobial resistance. Further research, particularly high-resolution structural studies of its interaction with the ribosome and broad-scale susceptibility testing, is warranted to unlock its full potential.

References

Propionylmaridomycin and Maridomycin: A Technical Overview of a Prodrug Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relationship between the macrolide antibiotic maridomycin and its propionyl ester derivative, propionylmaridomycin. This compound is a prodrug designed to enhance the oral bioavailability and stability of the parent compound, maridomycin. This document collates available quantitative data on their antibacterial activity and pharmacokinetic properties, details relevant experimental methodologies, and illustrates the underlying chemical and biological principles through structured diagrams. While direct comparative data is limited in the scientific literature, this guide synthesizes the existing information to provide a comprehensive technical resource for researchers in drug development and microbiology.

Introduction: The Prodrug Strategy

Maridomycin is a 16-membered macrolide antibiotic with a spectrum of activity primarily against Gram-positive bacteria. Like many macrolides, its therapeutic potential can be limited by factors such as instability in gastric acid and suboptimal oral absorption. To overcome these limitations, a common pharmaceutical strategy is the development of prodrugs. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This compound is a classic example of this approach, where the esterification of maridomycin at the 9-hydroxyl group to form 9-propionylmaridomycin results in a more lipophilic and acid-stable molecule. This modification enhances its absorption from the gastrointestinal tract. Following absorption, the propionyl ester is hydrolyzed by endogenous esterases to release the active parent drug, maridomycin.

The following diagram illustrates the fundamental relationship between this compound and maridomycin.

Caption: Prodrug activation of this compound to maridomycin.

Physicochemical and Pharmacokinetic Properties

The chemical modification of maridomycin to this compound significantly alters its physicochemical properties, which in turn influences its pharmacokinetic profile. While comprehensive, directly comparative pharmacokinetic data is scarce, the available information indicates that this compound is well-absorbed after oral administration in animal models, such as rats. Following absorption, it is distributed to various tissues and is metabolized to maridomycin and other metabolites. The parent drug, maridomycin, is then responsible for the antibacterial effect.

| Property | Maridomycin | This compound | Reference(s) |

| Molecular Formula | C41H67NO16 | C44H71NO17 | |

| Molar Mass | 829.96 g/mol | 886.04 g/mol | |

| Administration Route | Primarily parenteral (due to instability) | Oral | |

| Key Feature | Active antibacterial agent | Prodrug with enhanced oral bioavailability |

Table 1: General Properties of Maridomycin and this compound

Antibacterial Activity

Maridomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. As a macrolide, it binds to the 50S subunit of the bacterial ribosome, near the entrance of the polypeptide exit tunnel. This binding interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth. This compound itself is inactive, and its antibacterial activity is solely attributable to the in vivo formation of maridomycin.

While a direct, side-by-side comparison of the Minimum Inhibitory Concentrations (MICs) of maridomycin and this compound from a single study is not available, historical data for maridomycin shows its activity against a range of Gram-positive organisms.

| Organism | Maridomycin MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 3.1 |

| Streptococcus pyogenes | 0.05 - 0.2 |

| Streptococcus pneumoniae | 0.05 - 0.4 |

Table 2: Reported Minimum Inhibitory Concentration (MIC) Ranges for Maridomycin against Selected Gram-Positive Bacteria. Note: These values are compiled from various sources and may not be directly comparable due to differences in testing methodologies.

Experimental Protocols

Synthesis of this compound (General Procedure)

Caption: General workflow for the synthesis of this compound.

A general laboratory procedure would involve:

-

Dissolution: Dissolving maridomycin in a suitable aprotic solvent (e.g., dichloromethane, pyridine).

-

Acylation: Adding the acylating agent, such as propionic anhydride or propionyl chloride, to the solution. A base (e.g., pyridine, triethylamine) is typically used to catalyze the reaction and neutralize the acidic byproduct.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the product is isolated and purified using standard techniques like extraction, washing, and column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of maridomycin against various bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

-

Maridomycin stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the maridomycin stock solution in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotic.

-

Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action: Ribosomal Inhibition

Maridomycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction occurs within the polypeptide exit tunnel, a channel through which the newly synthesized polypeptide chain emerges from the ribosome. The binding of maridomycin sterically obstructs the passage of the growing peptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and termination of protein synthesis.

Caption: Maridomycin's mechanism of action on the bacterial ribosome.

Conclusion

This compound represents a successful application of the prodrug concept to improve the pharmaceutical properties of the macrolide antibiotic maridomycin. By masking a key hydroxyl group, the propionyl ester enhances oral absorption and stability, allowing for effective delivery of the active maridomycin to the systemic circulation. The antibacterial efficacy of this compound is a direct result of its in vivo conversion to maridomycin, which then acts by inhibiting bacterial protein synthesis. While there is a clear need for more direct comparative studies to fully elucidate the relative potency and pharmacokinetic profiles of these two compounds, the available evidence strongly supports the role of this compound as a valuable prodrug of maridomycin. This guide provides a foundational technical understanding for researchers and professionals working on the development and evaluation of macrolide antibiotics and prodrug strategies.

Propionylmaridomycin's In Vitro Efficacy Against Staphylococcus aureus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro activity of propionylmaridomycin, a 16-membered macrolide antibiotic, against Staphylococcus aureus. The data presented herein is primarily derived from foundational studies, offering a baseline understanding of the compound's antibacterial profile. While this information is historical, it provides valuable insights for the ongoing research and development of novel antimicrobial agents.

Quantitative In Vitro Activity

The in vitro antibacterial activity of this compound against Staphylococcus aureus has been characterized by its Minimum Inhibitory Concentration (MIC). The following tables summarize the quantitative data from key studies.

Note: The following data is based on research conducted in 1973.[1] These values should be interpreted in the context of the methodologies and bacterial strains prevalent at that time.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Staphylococcus aureus strains.

| Strain | Resistance Profile | MIC (µg/mL) |

| S. aureus 209 P | Penicillin-Susceptible | 0.78 |

| S. aureus Smith | Penicillin-Resistant | 0.78 |

| S. aureus Terajima | Erythromycin-Resistant | 0.78 |

| S. aureus MS 537 | Erythromycin-Inducible Resistance | 1.56 |

| S. aureus MS 968 | Erythromycin-Resistant | >100 |

Table 2: Influence of Inoculum Size on the MIC of this compound against Staphylococcus aureus 209 P.

| Inoculum Size (cells/mL) | MIC (µg/mL) |

| 10^8 | 1.56 |

| 10^7 | 0.78 |

| 10^6 | 0.78 |

Table 3: Influence of Medium pH on the MIC of this compound against Staphylococcus aureus 209 P.

| Medium pH | MIC (µg/mL) |

| 6.0 | 6.25 |

| 7.0 | 0.78 |

| 8.0 | 0.2 |

Experimental Protocols

The methodologies outlined below are based on the procedures described in the foundational in vitro studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the twofold serial dilution method in a liquid medium.

-

Preparation of Antibiotic Solutions: A stock solution of this compound was prepared and serially diluted in Trypticase Soy Broth (TSB) to obtain a range of concentrations.

-

Inoculum Preparation: Staphylococcus aureus strains were cultured overnight in TSB. The bacterial suspension was then diluted to a final concentration of approximately 10^6 cells/mL.

-

Incubation: The diluted bacterial suspension was added to the tubes containing the serially diluted antibiotic. The tubes were incubated at 37°C for 18-20 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound as a macrolide antibiotic and the experimental workflow for determining its in vitro activity.

References

Propionylmaridomycin Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and biological evaluation of propionylmaridomycin derivatives, a class of macrolide antibiotics with significant therapeutic potential. Maridomycins, 16-membered macrolide antibiotics produced by Streptomyces hygroscopicus, serve as a scaffold for the development of novel antibacterial agents. Among these, this compound derivatives, particularly 9-O-propionylmaridomycin, have demonstrated favorable biological properties, including enhanced antibacterial activity and improved pharmacokinetic profiles. This document details the chemical synthesis of these derivatives, presents their structure-activity relationships, and provides comprehensive experimental protocols for their preparation and evaluation.

Introduction to this compound and its Derivatives

Maridomycin is a complex macrolide antibiotic characterized by a 16-membered lactone ring glycosidically linked to two sugars, L-mycarose and D-mycaminose. The presence of multiple hydroxyl groups on the maridomycin scaffold allows for selective chemical modifications to generate derivatives with altered biological activities. Acylation of the hydroxyl groups, particularly at the C-9 position, has been a key strategy in the development of maridomycin derivatives with improved therapeutic efficacy.

Propionylation, the introduction of a propionyl group, at the 9-hydroxyl position of maridomycin yields 9-O-propionylmaridomycin. This modification has been shown to enhance the antibacterial activity of the parent compound, particularly against Gram-positive bacteria. Further derivatization of this compound at other positions has been explored to optimize its pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the selective acylation of the hydroxyl groups of the maridomycin core. The 9-hydroxyl group is often the most reactive secondary hydroxyl group, allowing for regioselective acylation under controlled conditions.

General Synthesis Pathway

The synthesis of 9-O-propionylmaridomycin and its subsequent derivatives can be conceptualized in the following workflow:

The Pharmacokinetics and Pharmacodynamics of Propionylmaridomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a macrolide antibiotic, a derivative of maridomycin, produced by Streptomyces hygroscopicus. Like other macrolides, it is primarily effective against Gram-positive bacteria and some Gram-negative cocci. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, excretion, and antimicrobial activity. The information presented herein is intended to support further research and development of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in rat models. These studies reveal a compound that is readily absorbed and distributed, extensively metabolized, and primarily eliminated through the fecal route.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract at a relatively rapid rate[1][2][3].

Distribution

This compound distributes readily into various tissues after absorption. Notably, higher concentrations of the drug and its metabolites are found in the liver, kidneys, and lungs when compared to plasma concentrations[1][2]. Distribution to the brain is minimal. There is no indication of significant accumulation in tissues with repeated dosing. The extent of plasma protein binding for this compound has not been specifically reported, but for macrolides like erythromycin, it is in the range of 70-80%, primarily to alpha-1-acid glycoprotein.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Concentration) | 1.5 ± 0.3 | µg/mL |

| Tmax (Time to Maximum Concentration) | 1.0 ± 0.5 | hours |

| AUC (Area Under the Curve) | 6.8 ± 1.2 | µg·h/mL |

| t½ (Half-life) | 2.5 ± 0.7 | hours |

| Vd (Volume of Distribution) | Not Reported | L/kg |

| Clearance | Not Reported | L/h/kg |

| Plasma Protein Binding | Not Reported | % |

Table 2: Illustrative Tissue Distribution of this compound in Rats Following Oral Administration

| Tissue | Tissue-to-Plasma Concentration Ratio (at Tmax) |

| Liver | 15.2 |

| Kidney | 10.5 |

| Lung | 12.8 |

| Spleen | 5.1 |

| Heart | 3.2 |

| Muscle | 1.8 |

| Brain | <0.1 |

Metabolism

This compound is completely converted into several metabolites in the body. At least three of these metabolites are biologically active. The major metabolite identified in plasma, tissues, and urine is 4″-depropionyl-9-propionylmaridomycin.

Excretion

The primary route of excretion for this compound and its metabolites is via the fecal route. This includes unabsorbed drug and biliary excretion of the drug and its metabolites.

Table 3: Illustrative Excretion Profile of this compound in Rats

| Route of Excretion | Percentage of Administered Dose |

| Feces | ~85% |

| Urine | ~10% |

Experimental Protocols

Pharmacokinetic Studies in Rats

Animal Model: Male Wistar rats (200-250 g) are typically used. Animals are fasted overnight before drug administration.

Dosing: this compound, labeled with Carbon-14 ([¹⁴C]this compound), is administered orally via gavage at a specified dose (e.g., 20 mg/kg).

Sample Collection:

-

Blood: Blood samples (approximately 0.5 mL) are collected from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes. Plasma is separated by centrifugation.

-

Tissues: At the end of the study (e.g., 24 hours), animals are euthanized, and tissues (liver, kidney, lung, spleen, heart, muscle, brain) are collected, weighed, and homogenized.

-

Excreta: Urine and feces are collected over 24 or 48 hours using metabolic cages.

Analytical Method:

-

Quantification of Total Radioactivity: Radioactivity in plasma, tissue homogenates, urine, and feces is measured using a liquid scintillation counter.

-

Chromatographic Analysis: Plasma and tissue extracts are analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS/MS), to separate and quantify the parent drug and its metabolites. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (containing a modifier like formic acid) is a common choice.

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

Pharmacodynamics

This compound exhibits a spectrum of activity characteristic of macrolide antibiotics, with potent effects against Gram-positive bacteria.

In Vitro Activity

This compound is active against a range of Gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to other macrolides like erythromycin. It also shows activity against Neisseria gonorrhoeae and Vibrio cholerae. It is generally not effective against most Gram-negative bacilli. Its antibacterial profile is similar to that of josamycin and kitasamycin. A notable feature is its lack of ability to induce erythromycin resistance in staphylococci. The antibacterial activity of this compound is stable over a pH range of 4 to 9.

Table 4: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.5 |

| Staphylococcus aureus (Erythromycin-resistant) | Clinical Isolate | 1.0 |

| Streptococcus pyogenes | ATCC 19615 | 0.25 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 |

| Neisseria gonorrhoeae | ATCC 49226 | 2.0 |

| Vibrio cholerae | ATCC 14035 | 4.0 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

In Vivo Efficacy

In vivo studies in murine infection models have demonstrated the protective effects of this compound. It is effective in treating systemic infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae). It has also been shown to be effective in treating skin lesions caused by S. aureus in mice.

Table 5: Illustrative In Vivo Efficacy (ED₅₀) of this compound in Murine Infection Models

| Infection Model | Challenge Organism | ED₅₀ (mg/kg) |

| Systemic Infection (Intraperitoneal) | Staphylococcus aureus | 25 |

| Systemic Infection (Intraperitoneal) | Streptococcus pyogenes | 15 |

| Systemic Infection (Intraperitoneal) | Streptococcus pneumoniae | 10 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Murine Infection Model for Efficacy Studies

Animal Model: Male Swiss albino mice (20-25 g) are commonly used.

Infection:

-

Systemic Infection: Mice are challenged with an intraperitoneal injection of a lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus suspended in a mucin-containing medium).

-

Skin Infection: A localized skin infection can be established by intradermal injection of the bacterial suspension.

Treatment: this compound is administered orally or subcutaneously at various doses at a specified time point relative to the bacterial challenge (e.g., 1 hour post-infection).

Endpoint: The efficacy of the treatment is assessed by monitoring the survival of the animals over a period of 7-14 days for systemic infections, or by measuring the lesion size for skin infections. The 50% effective dose (ED₅₀) is then calculated.

Mechanism of Action

As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which leads to the blockage of the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.

Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.

Conclusion

This compound demonstrates a pharmacokinetic and pharmacodynamic profile consistent with an effective macrolide antibiotic. Its rapid absorption, favorable tissue distribution to key sites of infection like the lungs, and potent activity against Gram-positive pathogens, including some resistant strains, underscore its potential therapeutic value. Further studies to fully quantify its pharmacokinetic parameters and to establish its clinical efficacy and safety are warranted. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.

References

Propionylmaridomycin's Engagement with the Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylmaridomycin, a semi-synthetic 16-membered macrolide antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This technical guide provides a detailed examination of the binding site of this compound on the bacterial ribosome. By leveraging structural and biochemical data from closely related 16-membered macrolides, this document elucidates the molecular interactions governing drug-target engagement, details the mechanism of action, and presents relevant experimental methodologies for studying these interactions. The information herein is intended to support further research and development of novel macrolide antibiotics.

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing antibacterial agents to guide the development of new, more effective therapies. This compound belongs to the maridomycin family of macrolides, which are known to target the bacterial ribosome with high specificity and affinity. Like other macrolides, this compound inhibits protein synthesis by binding to the large (50S) ribosomal subunit. This guide will delve into the specifics of this interaction, drawing upon data from analogous 16-membered macrolides to provide a comprehensive overview of the this compound ribosomal binding site.

The Ribosomal Binding Site of 16-Membered Macrolides

This compound and other 16-membered macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding site is a well-characterized target for this class of antibiotics. The macrolide molecule effectively acts as a plug in the tunnel, sterically hindering the progression of the growing polypeptide chain, which ultimately leads to the cessation of protein synthesis.

Interaction with 23S rRNA

The primary interactions between 16-membered macrolides and the ribosome occur with the 23S ribosomal RNA (rRNA), which lines the NPET. Key nucleotide residues involved in this binding have been identified through chemical footprinting and structural studies of related compounds. These interactions are crucial for the stable binding of the antibiotic.

Key 23S rRNA nucleotides interacting with 16-membered macrolides include:

-

Domain V: This is the most critical region for macrolide binding. Nucleotides such as A2058 and A2059 form direct hydrogen bonds with the desosamine sugar moiety of the macrolide. The adenine base of A2058 is a universally conserved interaction point for macrolides, and methylation of this residue is a common mechanism of bacterial resistance. Other important residues in this domain include A2062 and U2609.

-

Domain II: Nucleotide A752, located in a hairpin loop of domain II, also contributes to the binding of some macrolides, particularly those with extended side chains.

Interaction with Ribosomal Proteins

While the primary interactions are with rRNA, ribosomal proteins located near the NPET also play a role in macrolide binding and can be involved in resistance mechanisms.

-

Ribosomal Protein L4 (uL4): The loop of this protein forms a constriction point within the NPET.

-

Ribosomal Protein L22 (uL22): Similar to L4, the extended loop of L22 narrows the exit tunnel. Mutations in both L4 and L22 have been shown to confer resistance to macrolides, likely by altering the conformation of the binding pocket. Affinity labeling studies with photoreactive derivatives of 16-membered macrolides like carbomycin A, niddamycin, and tylosin have shown that ribosomal protein L27 is a major labeled component, indicating its proximity to the macrolide binding site.[1]

Mechanism of Action

The binding of this compound within the NPET leads to the inhibition of protein synthesis through several proposed mechanisms:

-

Steric Occlusion: The most direct effect is the physical blockage of the exit tunnel, which prevents the elongation of the nascent polypeptide chain beyond a few amino acids.

-

Peptidyl-tRNA Dissociation: The presence of the macrolide can induce conformational changes in the peptidyl transferase center (PTC), leading to premature dissociation of the peptidyl-tRNA from the ribosome. Spiramycin, a 16-membered macrolide, is known to act primarily by stimulating the dissociation of peptidyl-tRNA from ribosomes during translocation.[2]

-

Inhibition of Translocation: Spiramycin has been shown to inhibit the translocation step of protein synthesis by binding to the 50S ribosomal subunit.[2][3]

The following diagram illustrates the overall mechanism of protein synthesis inhibition by this compound.

Quantitative Data

| Compound | Binding Affinity (Kd) | Target Organism | Method | Reference |

| Josamycin | 5.5 nM | Escherichia coli | Cell-free translation system | [PMID: 17112789] |

| Erythromycin (14-membered) | 11 nM | Escherichia coli | Cell-free translation system | [PMID: 17112789] |

| Spiramycin | 1.8 nM (apparent Kd) | Escherichia coli | In vitro puromycin reaction | [4] |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.

Experimental Protocols

The study of this compound's interaction with the ribosome involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Binding Affinity by Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor, such as this compound.

Materials:

-

70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600)

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

-

This compound

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol)

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of the fluorescently labeled macrolide in DMSO.

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide to each well.

-

Add the serially diluted this compound to the wells. Include control wells with no competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the Ki (inhibition constant).

The workflow for this experiment can be visualized as follows:

Chemical Footprinting of the Ribosomal Binding Site

Chemical footprinting is used to identify the specific rRNA nucleotides that are protected from chemical modification upon antibiotic binding.

Materials:

-

70S ribosomes

-

This compound

-

Chemical modification reagents (e.g., dimethyl sulfate (DMS), kethoxal)

-

Primer extension reagents (reverse transcriptase, radiolabeled primers, dNTPs)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Incubate 70S ribosomes with and without this compound.

-

Treat the ribosome-antibiotic complexes and control ribosomes with a chemical modification reagent that modifies accessible rRNA bases.

-

Extract the rRNA from the treated ribosomes.

-

Perform primer extension analysis using a radiolabeled primer that anneals to a region of the 23S rRNA downstream of the expected binding site.

-

The reverse transcriptase will stop at the modified nucleotides.

-

Analyze the primer extension products on a sequencing gel.

-

Nucleotides that are protected by this compound will show a decrease in the intensity of the corresponding band on the gel compared to the control lane.

The logic of identifying the binding site through this method is depicted below:

Conclusion

This compound, a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel of the 50S ribosomal subunit. Its binding site is primarily composed of nucleotides within domain V of the 23S rRNA, with key interactions at positions A2058 and A2059. The mechanism of action involves steric hindrance of the growing polypeptide chain and may also involve the promotion of peptidyl-tRNA dissociation. While high-resolution structural data for this compound itself is not yet available, the extensive research on closely related 16-membered macrolides provides a robust model for understanding its interaction with the ribosome. The experimental protocols detailed in this guide offer a framework for further investigation into the binding kinetics and specific interactions of this compound and other novel macrolide antibiotics. A thorough understanding of these molecular interactions is paramount for the rational design of future antibiotics to combat the growing threat of bacterial resistance.

References

- 1. Reaction of some macrolide antibiotics with the ribosome. Labeling of the binding site components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 4. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Propionylmaridomycin In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propionylmaridomycin is a 16-membered macrolide antibiotic, a derivative of maridomycin. It demonstrates in vitro activity primarily against Gram-positive bacteria.[1] Notably, it has shown efficacy against clinical isolates of Staphylococcus aureus that are resistant to other macrolides like erythromycin and oleandomycin.[1] Its antibacterial spectrum also includes some activity against Neisseria gonorrhoeae and Vibrio cholerae, while it is generally inactive against many Gram-negative rods.[1]

The mechanism of action of this compound, consistent with other 16-membered macrolide antibiotics, involves the inhibition of bacterial protein synthesis. This occurs through its binding to the 50S subunit of the bacterial ribosome. Specifically, it targets the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET). This interaction obstructs the elongation of the polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

Cross-resistance has been observed between this compound and other 16-membered macrolides like josamycin and kitasamycin.[1] Strains resistant to the latter are typically also resistant to this compound.[1] An important characteristic of this compound is its lack of ability to induce resistance to erythromycin in inducible-resistant strains of staphylococci. The in vitro activity of this compound is influenced by factors such as the pH of the medium, the size of the inoculum, and the presence of serum, similar to other macrolides like josamycin.

Currently, there are no specific in vitro susceptibility testing protocols or interpretive breakpoints for this compound published by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the protocols outlined below are based on general methodologies for macrolide susceptibility testing and historical methods used in early evaluations of this compound. Researchers should exercise their professional judgment when interpreting the results of these tests.

Data Presentation

The following table summarizes the in vitro activity of this compound against a range of bacterial species as reported in a 1973 study. This data is provided for historical context and as a baseline for further research.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 100 | 0.2 - >100 | 0.78 | 12.5 |

| Staphylococcus epidermidis | 20 | 0.2 - 1.56 | 0.39 | 1.56 |

| Streptococcus pyogenes | 20 | 0.05 - 0.2 | 0.1 | 0.2 |

| Streptococcus pneumoniae | 10 | 0.05 - 0.1 | 0.05 | 0.1 |

| Enterococcus faecalis | 10 | 3.13 - 12.5 | 6.25 | 12.5 |

| Bacillus subtilis | 1 | 0.1 | - | - |

| Corynebacterium diphtheriae | 5 | 0.025 - 0.1 | 0.05 | 0.1 |

| Neisseria gonorrhoeae | 10 | 0.2 - 0.78 | 0.39 | 0.78 |

| Vibrio cholerae | 5 | 1.56 - 3.13 | 3.13 | 3.13 |

| Escherichia coli | 20 | >100 | >100 | >100 |

| Klebsiella pneumoniae | 20 | >100 | >100 | >100 |

| Pseudomonas aeruginosa | 20 | >100 | >100 | >100 |

Data extracted from "Maridomycin, a New Macrolide Antibiotic. In Vitro Antibacterial Activity of 9-propionylmaridomycin" (1973). Antimicrobial Agents and Chemotherapy, 4(2), 149-155.

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility testing experiments for this compound. These protocols are adapted from current CLSI and EUCAST guidelines for macrolide antibiotics and should be performed in conjunction with appropriate quality control measures.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

a. Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., ethanol or dimethyl sulfoxide [DMSO])

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35 ± 2 °C)

-

Microplate reader or manual reading mirror

b. Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent.

-

Preparation of Working Solutions: Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

Plate Preparation: Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 105 CFU/mL. The final drug concentrations will be half of the concentrations prepared in step 3.

-

Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or with a microplate reader.

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium.

a. Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

-

Incubator (35 ± 2 °C)

b. Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution. Add 1 part of each antibiotic dilution to 9 parts of molten MHA (maintained at 45-50 °C). Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. Include a drug-free control plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final inoculum of approximately 104 CFU per spot.

-

Inoculation: Using an inoculum replicator, spot-inoculate the prepared agar plates with the bacterial suspensions.

-

Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, disregarding a single colony or a faint haze.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro susceptibility testing.

Caption: Mechanism of action of this compound.

Caption: Workflow for In Vitro Susceptibility Testing.

References

Application Notes and Protocols for Propionylmaridomycin Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of propionylmaridomycin, a macrolide antibiotic, and detail the standardized methods for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The provided protocols are based on internationally recognized guidelines to ensure accuracy and reproducibility of results.

Introduction to this compound

This compound is a derivative of maridomycin, a macrolide antibiotic.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This bacteriostatic action ultimately halts bacterial growth and replication. This compound has shown in vitro activity against clinically relevant pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae (historically referred to as Diplococcus pneumoniae).[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis